molecular formula C7H6F2N2O B1586053 2,4-Difluoro-N-hydroxybenzenecarboximidamide CAS No. 883022-90-0

2,4-Difluoro-N-hydroxybenzenecarboximidamide

Cat. No. B1586053
M. Wt: 172.13 g/mol
InChI Key: WFNFKOIWDXLTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-hydroxybenzenecarboximidamide is a chemical compound with the CAS Number: 883022-90-0 . It has a molecular weight of 172.13 . The IUPAC name for this compound is 2,4-difluoro-N’-hydroxybenzenecarboximidamide . The InChI Code for this compound is 1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,7H,10H2 .


Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-N-hydroxybenzenecarboximidamide is C7H6F2N2O . The InChI key for this compound is PZPJYWJJSHFKEQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4-Difluoro-N-hydroxybenzenecarboximidamide is a powder . It is stored at room temperature .

Scientific Research Applications

Reactivity of Proteins with Reactive Groups

Protein Reactivity in Connective Tissues and Epithelial Structures Research utilizing 2,4-dinitrofluorobenzene highlights its application as a histochemical reagent to localize reactive groups of proteins in connective tissues and epithelial structures. This compound's specificity for α-amino, ε-amino groups of lysine, and sulfhydryl groups of cysteine underscores its utility in studying protein structures and functions (Zerlotti & Engel, 1962).

Material Science Applications

Humidity Sensing through Reversible Isomerization A covalent organic framework (COF) study incorporating diiminol moieties demonstrated rapid, passive, reversible color changes in the presence of polar solvents, especially water. This finding suggests potential applications in humidity sensing and the development of colorimetric sensors, leveraging the structural changes for electronic structure modifications (Jhulki et al., 2020).

Supercapacitor Electrolytes

Enhanced Capacitance with Redox-active Electrolytes Investigations into supercapacitor carbon electrodes' electrochemical behavior identified significant capacitance improvements when operated in solutions modified by redox-active species. This research emphasizes the role of stereochemistry and redox-active additives in enhancing supercapacitor performance, suggesting a pathway for optimizing energy storage devices (Frąckowiak et al., 2014).

Fluorinated Compounds in Polymer Science

Polyfluorinated Polyimide Synthesis The synthesis of polyfluorinated polyimide with high optical transparency and thermal stability from specific dianhydride and diamine precursors showcases the integration of fluorinated compounds into high-performance materials. These materials' unique properties, such as low dielectric constants and moisture absorption, position them as promising candidates for electronics and aerospace applications (Ando et al., 1992).

Synthetic Chemistry

Microreactor Synthesis of Fluorinated Compounds The application of microflow processes for the synthesis of fluorinated synthetic intermediates demonstrates the efficiency and scalability of producing complex molecules. This approach not only enhances reaction safety and efficiency but also opens new avenues for the pharmaceutical industry's production of intermediates (Deng et al., 2017).

Safety And Hazards

The safety information for 2,4-Difluoro-N-hydroxybenzenecarboximidamide includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,4-difluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNFKOIWDXLTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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